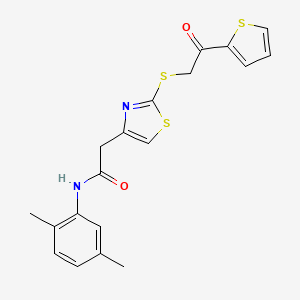
N-(2,5-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O2S3 and its molecular weight is 402.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,5-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of thiazole and thiophene moieties, which are crucial for its biological activity. Specific methods involve the use of reagents like potassium carbonate and dimethyl sulfoxide (DMSO) under controlled conditions to yield the desired product in moderate to high yields .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including compounds similar to this compound. These compounds exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, derivatives containing thiazole and thiophene rings have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis in vitro .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits promising anticancer activity. For example, related thiazole derivatives have been evaluated for their effects on human cancer cell lines such as HepG2 (liver cancer), MDA-MB-231 (breast cancer), and NUGC-3 (gastric cancer). The results indicated that these compounds could induce apoptosis in cancer cells through caspase-dependent pathways .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : Some studies suggest that compounds with similar structures inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) .
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells. This mechanism is critical for its potential use as an anticancer agent .
- Antioxidant Properties : Certain derivatives display antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S3/c1-12-5-6-13(2)15(8-12)21-18(23)9-14-10-25-19(20-14)26-11-16(22)17-4-3-7-24-17/h3-8,10H,9,11H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFWMYAJMCIAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














